

N-Cbz-D-leucine: Enhancing Therapeutic Potential in Medicinal Chemistry

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Compound of Interest

Compound Name: **N-Cbz-D-leucine**

Cat. No.: **B554507**

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N-Carbobenzoxy-D-leucine (**N-Cbz-D-leucine**), a protected form of the non-proteinogenic amino acid D-leucine, is a critical chiral building block in medicinal chemistry. Its primary application lies in the synthesis of peptides and peptidomimetics with improved therapeutic properties. The incorporation of D-leucine into peptide sequences offers a strategic advantage by enhancing their stability against enzymatic degradation, thereby prolonging their *in vivo* half-life and increasing their overall efficacy. This application note details the use of **N-Cbz-D-leucine** in the development of novel therapeutics, provides quantitative data on the improved bioactivity of D-leucine-containing peptides, and outlines detailed protocols for its incorporation in peptide synthesis.

Enhanced Proteolytic Stability and Therapeutic Efficacy

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The substitution of L-amino acids with their D-enantiomers, such as D-leucine, is a well-established strategy to overcome this limitation.^{[1][2]} Proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids, leading to significantly increased metabolic stability.

A notable example is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue to the N-terminus (B1OS-D-L) resulted in a peptide with markedly enhanced antibacterial activity and a superior therapeutic profile compared to both

the parent peptide and its L-leucine-modified counterpart (B1OS-L).[1][3] While both leucine-modified peptides showed a significant increase in potency against various bacterial strains, the D-leucine variant exhibited substantially lower hemolytic activity, indicating reduced toxicity to mammalian cells.[3]

Applications in Drug Development

The unique properties of D-leucine make it a valuable component in the design of a wide range of therapeutic agents:

- **Antimicrobial Peptides:** As demonstrated with Brevinin-1OS, the incorporation of D-leucine can lead to the development of potent antimicrobial peptides with an improved safety profile. [1][3]
- **Anticancer Agents:** Leucine ureido derivatives have been identified as potent aminopeptidase N inhibitors with significant in vitro and in vivo antitumor activities. The synthesis of novel derivatives by coupling these with other cytotoxic agents is a promising strategy in cancer therapy.[4]
- **Neuroprotective Peptides:** Linear peptides containing D-leucine, named whitmantides, have been isolated and shown to exhibit neuroprotective activities against oxygen-glucose deprivation/reperfusion injury in cell models. These peptides also demonstrated resistance to protease degradation.[5]

Quantitative Data on D-leucine Containing Peptides

The following table summarizes the comparative bioactivity of the antimicrobial peptide Brevinin-1OS and its L- and D-leucine modified analogs.

Peptide	MIC vs. <i>S. aureus</i> (µM)	MIC vs. MRSA (µM)	MIC vs. <i>E. faecalis</i> (µM)	Hemolytic Activity (HC ₅₀ , µM)
B1OS	32	64	64	>128
B1OS-L	2	4	8	29.92
B1OS-D-L	2	4	8	74.5

Data sourced from "Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy".[\[3\]](#)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using a Cbz-D-Leu Dipeptide

This protocol outlines the incorporation of a Cbz-D-leucine containing dipeptide into a growing peptide chain on a solid support using Boc chemistry.[\[6\]](#)

Materials:

- Merrifield resin
- Boc-protected amino acids
- Cbz-D-Leu-Val-Boc
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBr)
- Kaiser test kit

Procedure:

- Resin Swelling and Initial Amino Acid Coupling: Swell the Merrifield resin in DCM. Couple the first Boc-protected amino acid to the resin using standard procedures.

- Boc Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
- Neutralization: Neutralize the resin with 10% DIEA in DMF.
- Peptide Chain Elongation: Couple subsequent Boc-protected amino acids using DIC and HOBT as activating agents in DMF. Monitor coupling completion with the Kaiser test. Repeat steps 2-4 for each amino acid to be added.
- Dipeptide Coupling:
 - Perform a final Boc deprotection and neutralization on the N-terminus of the growing peptide chain.
 - In a separate vial, dissolve Cbz-D-Leu-Val-Boc (2 eq.), DIC (2 eq.), and HOBT (2 eq.) in DMF.
 - Add the activated dipeptide solution to the resin and shake for 2-4 hours. Dipeptide couplings may require longer reaction times or double coupling.
 - Monitor the reaction completion using the Kaiser test.
- Cleavage and Purification: Cleave the final peptide from the resin using a suitable cleavage cocktail (e.g., HF/p-cresol). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Yields:

- Dipeptide Coupling Efficiency: ~95-98%
- Overall Crude Peptide Yield: 60-80% (dependent on peptide length and sequence)
- Crude Peptide Purity (by HPLC): 50-75%

Solution-Phase Peptide Coupling of N-Cbz-D-leucine

This protocol describes a general method for the solution-phase coupling of **N-Cbz-D-leucine** to an amino acid ester.

Materials:

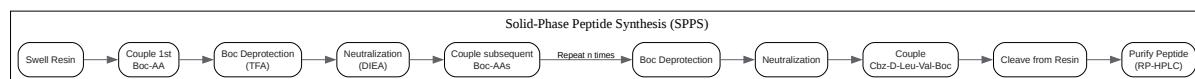
- **N-Cbz-D-leucine**
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBr)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- Reactant Preparation: Dissolve **N-Cbz-D-leucine** (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in an anhydrous solvent (DCM or DMF).
- Base Addition: Add TEA or DIEA (1.1 eq.) to the mixture to neutralize the hydrochloride salt.
- Activation: Add HOBr (1.1 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
- Coupling: Add the coupling reagent (DCC or EDC, 1.1 eq.) to the cooled solution.
- Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
- Work-up:

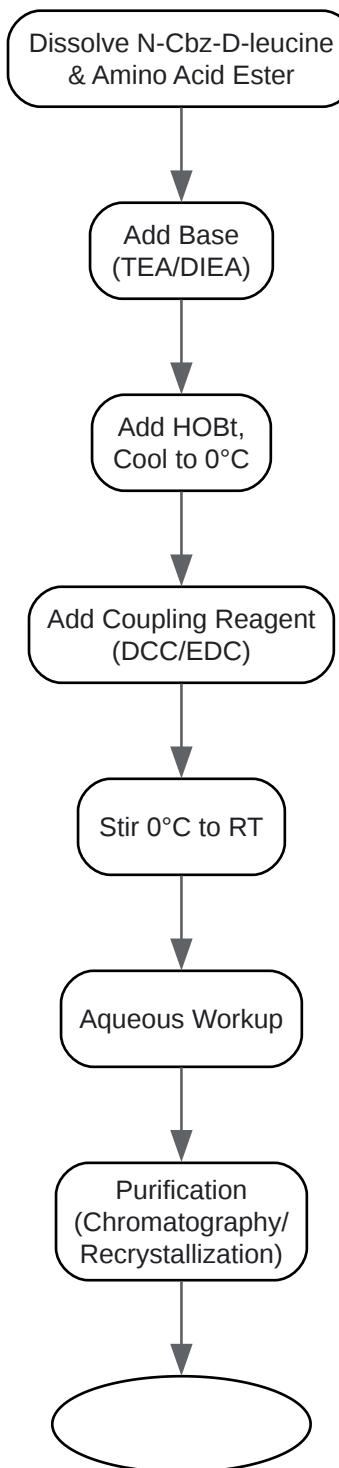
- If using DCC, filter off the precipitated dicyclohexylurea (DCU).
- Dilute the reaction mixture with an organic solvent like ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude dipeptide.
- Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

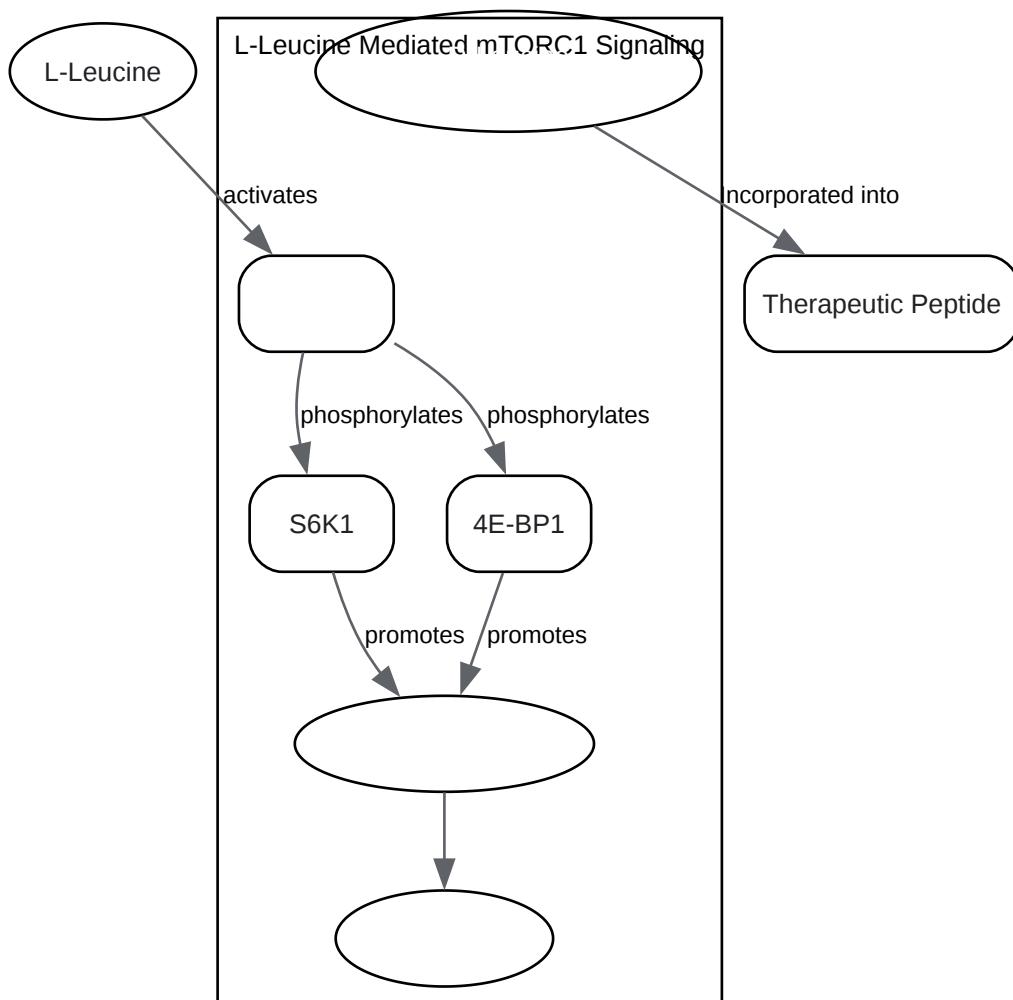


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Workflow for Solid-Phase Peptide Synthesis (SPPS).

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Workflow for Solution-Phase Peptide Coupling.



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Contrasting roles of L- and D-Leucine.

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